molecular formula C25H29FN2O6 B264451 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B264451
M. Wt: 472.5 g/mol
InChI Key: ARBHAHDGRDGWPH-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). By inhibiting these kinases, this compound can affect various cellular processes, such as cell cycle progression, gene expression, and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity towards certain kinases. This compound can selectively inhibit the activity of CDK2 and GSK-3β, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the study of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. Moreover, the development of more specific and potent inhibitors of CDK2 and GSK-3β could lead to the discovery of novel therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-isopropoxybenzoyl chloride with 5-methyl-2-furfurylamine in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanol to yield the final product.

Scientific Research Applications

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of research. One of the major areas of interest is its use as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division.

Properties

Molecular Formula

C25H29FN2O6

Molecular Weight

472.5 g/mol

IUPAC Name

(E)-(3-fluoro-4-propan-2-yloxyphenyl)-[2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C25H29FN2O6/c1-15(2)33-19-7-5-17(14-18(19)26)23(29)21-22(20-6-4-16(3)34-20)28(25(31)24(21)30)9-8-27-10-12-32-13-11-27/h4-7,14-15,22,29H,8-13H2,1-3H3/b23-21+

InChI Key

ARBHAHDGRDGWPH-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)F)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4

SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)O)C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4

Origin of Product

United States

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